molecular formula C18H23N5O2 B6107135 N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide

N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide

Cat. No. B6107135
M. Wt: 341.4 g/mol
InChI Key: PUEQHQXSGSJTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide, commonly known as TQ, is a chemical compound that has been extensively studied for its potential applications in various fields of science. TQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of TQ is not fully understood, but it has been found to modulate various signaling pathways involved in cell growth and survival. TQ has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. TQ has also been found to activate the Nrf2 pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
TQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including COX-2, iNOS, and MMPs. TQ has also been found to modulate the expression of various genes involved in cell growth and survival. In addition, TQ has been found to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

TQ has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. TQ is also stable and can be easily synthesized in large quantities. However, TQ has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. TQ can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on TQ. One area of research is the development of TQ-based drugs for the treatment of cancer and neurological disorders. Another area of research is the elucidation of the mechanism of action of TQ, which could lead to the development of more potent and selective TQ analogs. Additionally, the development of novel synthesis methods for TQ could lead to more efficient and cost-effective production of TQ.

Synthesis Methods

The synthesis of TQ involves the reaction of 2,4,6-trimethylbenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst. The resulting product is then reacted with propanediamine to yield TQ. The synthesis method has been optimized to produce high yields of TQ with high purity.

Scientific Research Applications

TQ has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. TQ has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. TQ has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-[N-propanoyl-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-6-15(24)21-18(22-16(25)7-2)23-17-19-12(5)13-8-10(3)11(4)9-14(13)20-17/h8-9H,6-7H2,1-5H3,(H2,19,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEQHQXSGSJTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=NC1=NC(=C2C=C(C(=CC2=N1)C)C)C)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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